
3-Hydroxy-4-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioorthogonal Chemistry
3-Hydroxy-4-methylphenylboronic acid and its derivatives are being explored for bioorthogonal coupling reactions that are compatible with physiological conditions. In one study, 2-formylphenylboronic acid reacted with 4-hydrazinylbenzoic acid in neutral aqueous solution, forming a stable boron-nitrogen heterocycle useful for protein conjugation. This reaction proceeds quickly without side products, demonstrating potential for applications in bioconjugation and drug delivery systems where physiological compatibility is crucial (Ozlem Dilek et al., 2015).
Synthesis of Biologically Active Compounds
Arylboronic acids, including this compound analogs, serve as key intermediates in the synthesis of biologically active compounds. For instance, Cu-catalyzed hydroarylation with arylboronic acids has been employed to produce 4-arylcoumarins, a class of compounds known for various biological activities. This method facilitates the synthesis of natural and artificial compounds with potential therapeutic applications (Yoshihiko Yamamoto & N. Kirai, 2008).
Catalytic Activity and Nanocomposites
Research into this compound derivatives has also extended to their catalytic applications. A study reported the use of an Ag/zeolite nanocomposite, prepared using phenylboronic acid derivatives, for the ligand-free hydroxylation of phenylboronic acid to phenol and the reduction of various dyes at room temperature. Such nanocomposites demonstrate potential in environmental remediation and as catalysts in organic synthesis, highlighting the versatility of boronic acid derivatives in catalysis (Arezo Hatamifard et al., 2016).
Material Science and Polymer Chemistry
In the realm of material science, derivatives of this compound have found applications in the development of novel materials. For example, the integration of phenylboronic acid derivatives into polymers has been explored for improving the properties of bionanocomposites, such as enhancing their thermal stability and mechanical reinforcement. These modifications pave the way for the creation of advanced materials with specific applications in biodegradable products, drug delivery systems, and beyond (Grazia Totaro et al., 2017).
Safety and Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs involving boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”.
Mécanisme D'action
Biochemical Pathways
, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules that can interact with the boronic acid, and the temperature. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be influenced by the choice of base and the solvent used .
Propriétés
IUPAC Name |
(3-hydroxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFBGCIAWVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400517 |
Source


|
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-35-1 |
Source


|
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
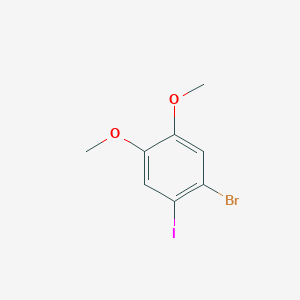
![[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

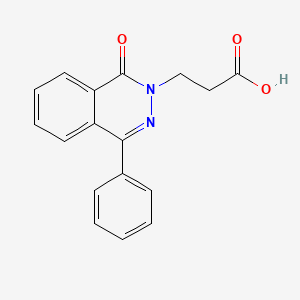
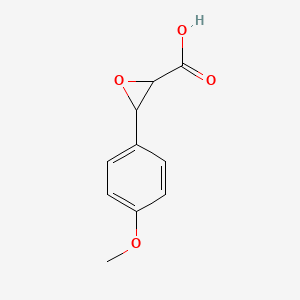
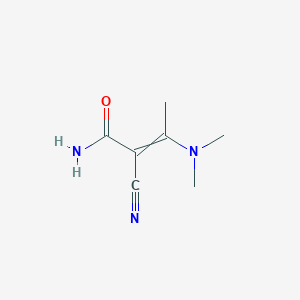

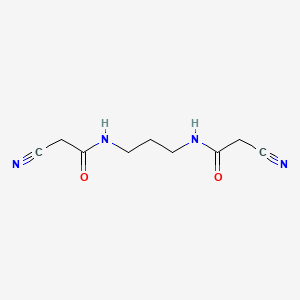
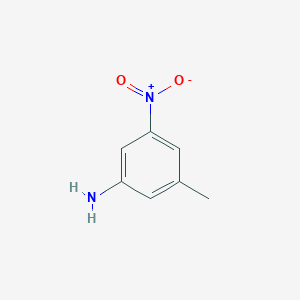

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)
